![molecular formula C11H16O5 B2805662 1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid CAS No. 2241128-51-6](/img/structure/B2805662.png)
1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylic acid” is a complex organic compound. It belongs to the family of bicyclo[2.1.1]hexanes, which are increasingly being incorporated into newly developed bio-active compounds .
Synthesis Analysis
The synthesis of such compounds involves an efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This transformation allows for facile access to a variety of functionalized spiro-bicyclo[2.1.1]hexanes in good yields (up to 99% yield) with excellent regioselectivities and a broad substrate scope .Molecular Structure Analysis
The molecular structure of “1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylic acid” is characterized by a spiro[benzofuran-2,2’-bicyclo[2.1.1]hexanes] core . The structure is rich in sp3 hybridized carbon atoms, which is a desirable feature in modern drug discovery .Chemical Reactions Analysis
The chemical reactions involving this compound are typically cycloaddition reactions . These reactions are facilitated by photochemistry and can lead to a variety of functionalized spiro-bicyclo[2.1.1]hexanes .Wissenschaftliche Forschungsanwendungen
Acid-Catalyzed Reactions and Ring Expansion
In a study by Adam and Crämer (1987), acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane were explored, leading to isomeric hydroxy esters and hydroxymethyl spiro compounds through trifluoroacetic acid treatment. This research provides insight into the structural transformations and potential for creating complex organic molecules, highlighting the reactivity of spirocyclic compounds under acid-catalyzed conditions (Adam & Crämer, 1987).
Hydrogen Bonding Patterns
Foces-Foces et al. (2007) extended studies on hydrogen-bonding patterns in cyclohexane derivatives, revealing the structural intricacies and interactions within these complex molecules. Their findings contribute to a deeper understanding of molecular interactions and could guide the design of new compounds with specific chemical properties (Foces-Foces, Rodríguez, & Pérez-Hernández, 2007).
Synthesis and Crystal Structure
Research by Fan Xue (2005) on the synthesis and crystal structure of spirocyclic compounds emphasizes the role of asymmetric reactions in producing molecules with potential biological activity. The study demonstrates the structural features and synthesis pathways for complex spirocyclic compounds, offering a basis for further exploration in synthetic organic chemistry (Xue, 2005).
Novel Synthetic Approaches
Yashin et al. (2019) developed a novel synthetic approach to non-natural conformationally rigid spiro-linked amino acids. Their work showcases the potential of these compounds as analogs of biologically significant amino acids, opening avenues for the synthesis of rigidified molecular structures for research and potential therapeutic applications (Yashin et al., 2019).
Supramolecular Aggregation
Foces-Foces et al. (2005) examined the supramolecular aggregation of hydroxycarboxylic acid derivatives, focusing on the crystal structures and how the hydroxymethyl group's conformation affects the dimensionality of supramolecular structures. Their research contributes to understanding the structural basis of molecular assembly and its implications for designing new materials and molecules (Foces-Foces et al., 2005).
Zukünftige Richtungen
The future directions in the research of such compounds involve the exploration of the chemical space that is inaccessible to aromatic motifs . The additional exit vectors from the bridge positions provide opportunities to explore this space . This opens up many new opportunities for molecular design and drug discovery .
Eigenschaften
IUPAC Name |
1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c12-7-9-5-10(6-9,8(13)14)11(16-9)1-3-15-4-2-11/h12H,1-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYZZRSSOFENTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3(CC(C3)(O2)CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


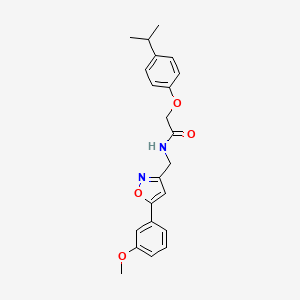
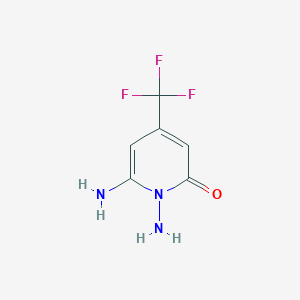
![4-(2-((2-Cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2805585.png)
![(NE)-N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B2805586.png)
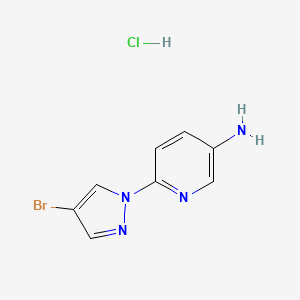
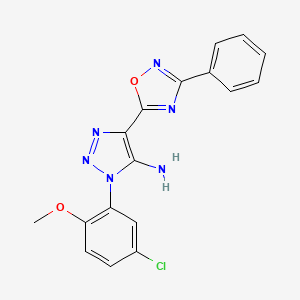
![2-{9,9-Dimethyl-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl}acetic acid](/img/structure/B2805592.png)
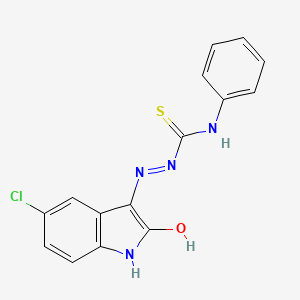
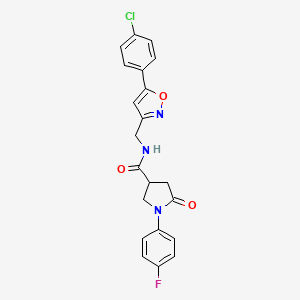

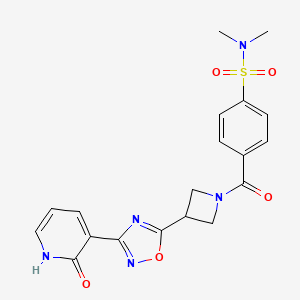
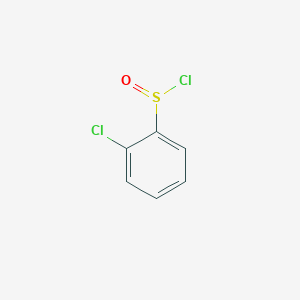
![ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)butanoate](/img/structure/B2805602.png)